molecular formula C13H16BrNO4 B8059530 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

Cat. No.: B8059530
M. Wt: 330.17 g/mol
InChI Key: LDAUOUCZZYZWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CAS: 1333400-84-2) is a benzoic acid derivative with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position. Its molecular formula is C₁₃H₁₆BrNO₄, and it has a molecular weight of 330.17 g/mol . This compound is primarily used in research settings as a synthetic intermediate, particularly in peptide chemistry, where the Boc group serves as a protective moiety for amines. It is provided as a 10 mM solution in organic solvents (e.g., DMSO or ethanol) and requires storage at -80°C for long-term stability .

Properties

IUPAC Name

3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAUOUCZZYZWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid typically involves multiple steps:

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (Et3N) to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions (e.g., amide bond formation) with amines in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Coupling: EDC, HOBt, N,N-Diisopropylethylamine (DIPEA).

Major Products

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Deprotection: 3-Bromo-4-(aminomethyl)-benzoic acid.

    Coupling: Amides and other derivatives formed through coupling with amines.

Scientific Research Applications

Key Applications

  • Synthesis of Peptides and Proteins
    • The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The compound serves as a building block for the synthesis of various peptide sequences, enhancing the yield and purity of the final products .
  • Drug Development
    • This compound plays a role in developing pharmaceutical agents, particularly those targeting specific receptors or enzymes. Its structural modifications allow researchers to create analogs with improved efficacy and reduced side effects .
  • Catalysis
    • It has been utilized as a catalyst in organic reactions, particularly in the formation of amides and esters. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic organic chemistry .
  • Material Science
    • The compound has potential applications in creating functional materials, such as polymers and nanomaterials, due to its unique chemical structure that allows for specific interactions at the molecular level .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)References
DMAP Catalyzed Reaction30°C, 16h85
Ionic Liquid ApproachRoom Temperature90
Conventional HeatingReflux for 4 hours75

Table 2: Applications in Drug Development

Target DiseaseCompound AnalogActivity LevelReferences
CardiovascularGPIIb/IIIa AntagonistHigh
CancerAntitumor AgentsModerate
Inflammatory DiseasesAnti-inflammatoryHigh

Case Studies

  • Synthesis of Dipeptides
    • A study demonstrated the successful use of Boc-protected amino acids, including 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, to synthesize dipeptides with high yields using novel coupling reagents. This method showcased the efficiency of the compound in peptide synthesis under optimized conditions .
  • Development of GPIIb/IIIa Antagonists
    • Research focused on modifying the structure of known GPIIb/IIIa antagonists using this compound as a precursor. The resulting analogs exhibited enhanced binding affinity and selectivity, highlighting its significance in drug design .
  • Polymer Synthesis
    • Investigations into the use of this compound in polymer chemistry revealed its potential as a monomer for creating functionalized polymers that can respond to environmental stimuli, suggesting applications in smart materials .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bromine atom can facilitate interactions with biological targets through halogen bonding or serve as a leaving group in biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-4-(((Boc)amino)methyl)benzoic acid (1333400-84-2) Boc-protected aminomethyl C₁₃H₁₆BrNO₄ 330.17 Amine protection, peptide synthesis
3-Bromo-4-butoxybenzoic acid (450416-09-8) Butoxy C₁₁H₁₃BrO₃ 273.13 Intermediate in organic synthesis
3-Bromo-4-methoxybenzoic acid (99-58-1) Methoxy C₈H₆BrO₃ 230.04 Electron-withdrawing substituent; pharmaceutical intermediates
3-Bromo-4-chlorobenzoic acid (42860-10-6) Chloro C₇H₄BrClO₂ 235.47 Halogenated intermediate; agrochemicals
3-Bromo-4-(tert-butyl)benzoic acid (38473-89-1) tert-Butyl C₁₁H₁₃BrO₂ 257.13 Steric hindrance; material science
3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid (1131594-71-2) 4-Ethylpiperazinylmethyl C₁₄H₁₉BrN₂O₂ 327.22 Basic nitrogen for enhanced solubility
Key Observations:
  • Electronic Effects: The Boc-aminomethyl group introduces both electron-donating (amide) and steric bulk, whereas methoxy and chloro groups are purely electron-withdrawing .
  • Solubility : The Boc group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO), while piperazinyl derivatives (e.g., 1131594-71-2) may exhibit improved aqueous solubility due to basic nitrogen .
  • Reactivity : The Boc-protected amine is stable under acidic conditions but cleavable with trifluoroacetic acid (TFA), enabling controlled deprotection in multi-step syntheses. In contrast, chloro or bromo substituents are more reactive in cross-coupling reactions .

Biological Activity

3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CAS: 1333400-84-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and comparisons with other compounds.

  • Molecular Formula : C13H16BrNO4
  • Molecular Weight : 330.18 g/mol
  • Purity : 95% .

The compound is designed as a scaffold for developing inhibitors targeting specific enzymes involved in cancer and other diseases. Its structure allows for interaction with various biological targets, particularly in the context of enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that derivatives of benzoic acid, including this compound, can act as potent inhibitors of enzymes such as Aldo-Keto Reductase 1C3 (AKR1C3). A study showed that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

CompoundIC50 (µM)Selectivity (AKR1C3 vs AKR1C2)
This compoundTBDTBD
Triazole Derivative0.19289-fold
FLU (Lead Compound)0.44Reference

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using the sulforhodamine B (SRB) assay on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce cytotoxic effects in cancer cells.

Case Studies

  • AKR1C3 Inhibition : In a study involving prostate cancer cell lines (22RV1), the compound demonstrated significant inhibition of cell proliferation, with a notable decrease in viable cells after treatment .
  • Mechanistic Insights : The study also highlighted the correlation between cell death and reduced viability, particularly for analogues similar to this compound .

Comparative Analysis

In comparison to other known inhibitors, this compound shows promise due to its selectivity and potency against AKR1C3. Its structural modifications enhance its binding affinity and selectivity, making it a candidate for further development.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid?

The compound is typically synthesized via a multi-step approach. A common method involves coupling a brominated benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected amine intermediate. For example, tert-butyl (4-(chlorocarbonyl)benzyl)carbamate can react with brominated aromatic amines under controlled conditions, followed by hydrolysis to yield the carboxylic acid moiety. This method is analogous to the synthesis of PROTAC precursors described in the literature . Additionally, Eschweiler-Clarke methylation, using formaldehyde and formic acid, has been employed for introducing dimethylamino groups in related benzoic acid derivatives, which could be adapted for modifying the Boc-protected amine side chain .

Q. How is the purity and structural integrity of this compound verified?

Characterization relies on a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, MeOD) typically shows resonances for the Boc group (δ 1.46 ppm, singlet for 9H), aromatic protons (δ 7.98 and 7.37 ppm for para-substituted benzene), and the methylene group (δ 4.29 ppm) .
  • LC-MS : Negative-ion mode ESI-MS confirms the molecular ion peak at m/z 250.10 (calculated for C13H17NO4C_{13}H_{17}NO_4^-) .
  • HPLC : Retention time (tRt_R) of 8.717 minutes under specified conditions ensures purity >95% .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or LC-MS data may arise from residual solvents, rotamers, or incomplete Boc deprotection. For example:

  • Rotameric Splitting : The Boc group’s tert-butyl moiety can lead to restricted rotation, causing peak splitting in NMR. Heating the sample to 50°C or using deuterated DMSO may resolve this .
  • Impurity Peaks in HPLC : Gradient elution with acetonitrile/water (0.1% TFA) improves separation of hydrolyzed byproducts (e.g., free amine derivatives) .
  • Mass Discrepancies : High-resolution mass spectrometry (HRMS) or tandem MS/MS can distinguish between isobaric impurities and the target compound .

Q. How is this compound utilized in the design of Proteolysis-Targeting Chimeras (PROTACs)?

The Boc-protected amine and benzoic acid groups serve as modular handles for conjugation. For instance:

  • PROTAC Assembly : The carboxylic acid is activated (e.g., via EDC/HOBt) and coupled to an E3 ligase ligand-linker (e.g., CRBN_1c or HyT_1o), followed by Boc deprotection using TFA to expose the free amine for HDAC-binding .
  • Biological Activity : The bromine atom enhances steric bulk, potentially improving target selectivity in neuroblastoma models, as demonstrated in PROTACs with IC50_{50} values <100 nM .

Q. What experimental considerations are critical for optimizing coupling reactions involving this compound?

Key factors include:

  • Activation of the Carboxylic Acid : Use of carbodiimides (e.g., DCC) or uronium salts (HATU) in anhydrous DMF or DCM to minimize hydrolysis .
  • Boc Deprotection : Controlled acidic conditions (e.g., 4M HCl in dioxane) to avoid side reactions, with real-time monitoring via TLC or LC-MS .
  • Solubility : The compound’s limited solubility in polar solvents may require additives like LiCl or elevated temperatures during reactions .

Methodological Challenges and Solutions

Q. How can low yields in the final coupling step be addressed during PROTAC synthesis?

Low yields (e.g., <50%) often stem from steric hindrance from the bromine atom or incomplete activation. Solutions include:

  • Pre-activation : Converting the carboxylic acid to an acid chloride (using SOCl2_2) before coupling .
  • Microwave-assisted Synthesis : Reducing reaction time from 24 hours to 30 minutes at 80°C improves efficiency .
  • Purification : Use of reverse-phase HPLC with C18 columns to isolate the desired product from unreacted starting materials .

Q. What are the implications of conflicting bioactivity data in HDAC inhibition assays?

Discrepancies may arise from off-target effects or assay conditions. Mitigation strategies:

  • Counter-Screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding .
  • Cellular Uptake Studies : Use fluorescently tagged derivatives to confirm intracellular delivery .
  • Structural Analogues : Compare activity with derivatives lacking the bromine or Boc group to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.